N-Ethyl-4-phenylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-phenylthiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives have been widely studied due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-4-phenylthiazol-2-amine can be synthesized using the Hantzsch method, which involves the cyclization of α-haloketones with thiourea. The reaction typically occurs under mild conditions and yields the desired thiazole derivative with high efficiency . The general reaction scheme is as follows:
Step 1: Synthesis of α-haloketone by reacting a ketone with a halogenating agent.
Step 2: Cyclization of the α-haloketone with thiourea to form the thiazole ring.
Step 3: Alkylation of the thiazole ring with ethyl iodide to introduce the N-ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-phenylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of N-Ethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival pathways.
Comparison with Similar Compounds
N-Ethyl-4-phenylthiazol-2-amine can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-ethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-12-11-13-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |
InChI Key |
GBPDSPQBKICWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.